Ethyl 4-methyl-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 4-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1H-indazole-3-carboxylate: Lacks the methyl group at the 4-position, leading to different chemical and biological properties.
Methyl 1H-indazole-3-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
1H-indazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 4-methyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-9-7(2)5-4-6-8(9)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
PQIVEUXWVJSVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC(=C21)C |
Origin of Product |
United States |
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